molecular formula C9H11BrO2 B14849620 2-Bromo-3-isopropoxyphenol

2-Bromo-3-isopropoxyphenol

Cat. No.: B14849620
M. Wt: 231.09 g/mol
InChI Key: RTJAODNSZYBTGG-UHFFFAOYSA-N
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Description

2-Bromo-3-isopropoxyphenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with a bromine atom at the second position and an isopropoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-isopropoxyphenol can be achieved through several methods. One common approach involves the bromination of 3-isopropoxyphenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-isopropoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-isopropoxyphenol involves its interaction with various molecular targets. The bromine atom and phenol group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed effects. The compound may also undergo metabolic transformations in biological systems, contributing to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-isopropoxyphenol is unique due to the specific positioning of the bromine and isopropoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-3-propan-2-yloxyphenol

InChI

InChI=1S/C9H11BrO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3

InChI Key

RTJAODNSZYBTGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1Br)O

Origin of Product

United States

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